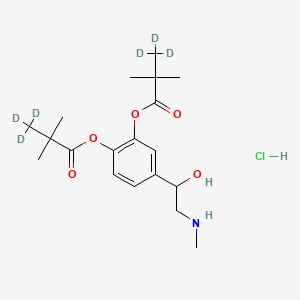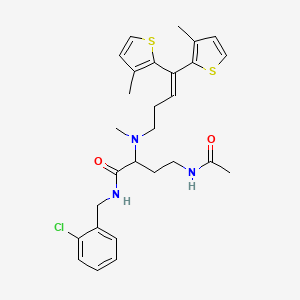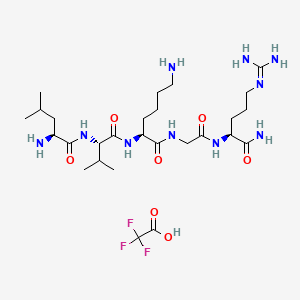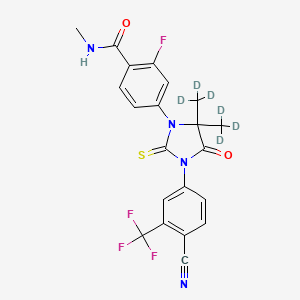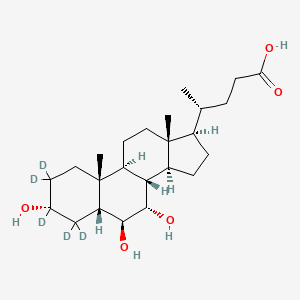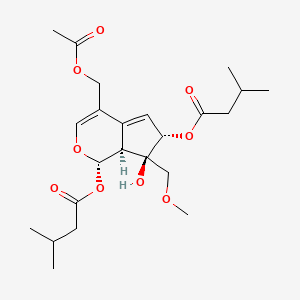
Valeriandoid F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeriandoid F is an iridoid compound isolated from the roots of Valeriana jatamansi, a plant known for its medicinal properties. Iridoids are a type of monoterpenoid, which are often found in plants and are known for their diverse biological activities. This compound has been identified for its significant anti-inflammatory and antiproliferative properties .
Méthodes De Préparation
Valeriandoid F is typically isolated from the roots of Valeriana jatamansi. The extraction process involves multiple steps of chromatography. Initially, the roots are extracted with methanol, followed by partitioning with water and ethyl acetate. The ethyl acetate fraction is then subjected to various chromatographic techniques, including medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC), to purify this compound .
Analyse Des Réactions Chimiques
Valeriandoid F undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Valeriandoid F has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Valeriandoid F exerts its effects primarily through the inhibition of nitric oxide (NO) production. It has an IC50 value of 0.88 μM for NO production inhibition. The compound also activates the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and differentiation. This pathway’s activation is particularly significant in promoting axonal regeneration and motor functional recovery after spinal cord injury .
Comparaison Avec Des Composés Similaires
Valeriandoid F is unique among iridoids due to its potent anti-inflammatory and antiproliferative activities. Similar compounds include:
Jatamanvaltrate K: Another iridoid from with significant inhibitory effects on NO production.
Baldrinal: Known for its sedative properties.
Valtrate: Exhibits anti-inflammatory and anticancer activities.
Jatamanin C: Has neuroprotective effects.
This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H34O9 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate |
InChI |
InChI=1S/C23H34O9/c1-13(2)7-19(25)31-18-9-17-16(10-29-15(5)24)11-30-22(32-20(26)8-14(3)4)21(17)23(18,27)12-28-6/h9,11,13-14,18,21-22,27H,7-8,10,12H2,1-6H3/t18-,21+,22-,23+/m0/s1 |
Clé InChI |
PLZXHNBBZHPBIM-OUFMZXHOSA-N |
SMILES isomérique |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@]1(COC)O)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)OC1C=C2C(C1(COC)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


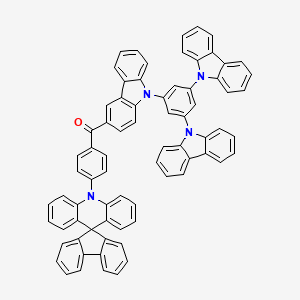
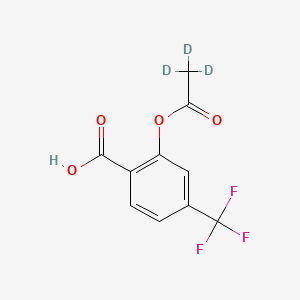
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
